2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Übersicht

Beschreibung

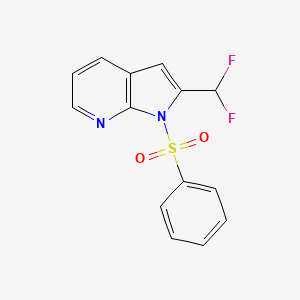

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is a chemical compound with the molecular formula C14H10F2N2O2S. It is characterized by the presence of a difluoromethyl group, a phenylsulfonyl group, and an azaindole core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent.

Addition of the Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction, often using difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of reduced azaindole compounds.

Wissenschaftliche Forschungsanwendungen

Inhibition of c-Jun N-terminal Kinase (JNK)

One of the primary applications of 2-difluoromethyl-1-phenylsulfonyl-7-azaindole is its role as an inhibitor of c-Jun N-terminal kinase (JNK). JNK is implicated in various pathological conditions, including neurodegenerative disorders, inflammatory diseases, and autoimmune diseases. The inhibition of JNK activity can potentially lead to therapeutic benefits in conditions such as multiple sclerosis and rheumatoid arthritis. The compound demonstrates selectivity for JNK over other kinases, which is crucial for minimizing side effects associated with kinase inhibition .

Antiviral Activity

Recent studies have indicated that derivatives of 7-azaindole can serve as antiviral agents by targeting adaptor-associated kinase 1 (AAK1), which plays a critical role in the intracellular trafficking of RNA viruses. Compounds similar to this compound have shown promise against viruses such as dengue and Ebola by inhibiting AAK1, thus presenting a potential broad-spectrum antiviral strategy .

Neuroprotective Effects

The neuroprotective properties of 7-azaindole derivatives are being explored for their potential in treating neurodegenerative diseases. By modulating JNK activity, these compounds may help in reducing neuronal cell death associated with conditions like Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders .

Case Study: JNK Inhibition in Neurodegenerative Disorders

A study focused on the effects of a 7-azaindole derivative on neuronal cultures demonstrated that treatment with the compound resulted in reduced apoptosis under stress conditions mimicking neurodegenerative processes. This suggests that compounds like this compound may offer protective effects against neurodegeneration through JNK inhibition .

Case Study: Antiviral Efficacy

In vitro studies assessing the antiviral efficacy of related compounds showed significant reductions in viral load when cells were treated with AAK1 inhibitors derived from 7-azaindoles. These findings support the hypothesis that targeting AAK1 can be an effective strategy against emerging viral infections .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-1-benzenesulfonyl-7-azaindole

- 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

- (3,5-Difluorophenyl)acetyl chloride

Uniqueness

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is unique due to the presence of both difluoromethyl and phenylsulfonyl groups attached to the azaindole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is a compound belonging to the azaindole family, which has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the difluoromethyl and phenylsulfonyl groups, contribute to its interactions with various biological targets, including kinases involved in critical signaling pathways.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula: CHFNOS

- Molecular Weight: 299.26 g/mol

- Key Functional Groups: Difluoromethyl group, phenylsulfonyl group, azaindole core

This compound's distinct arrangement allows it to exhibit specific biological activities, particularly as a kinase inhibitor.

Kinase Inhibition

Research has shown that azaindole derivatives, including this compound, serve as effective inhibitors of various kinases. In particular, this compound has been studied for its inhibitory effects on c-Jun N-terminal kinase (JNK), which is implicated in several neurodegenerative and inflammatory diseases .

Table 1: Kinase Inhibition Data for Azaindole Derivatives

| Compound | Target Kinase | IC (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | JNK | 50 | High |

| 7-Azaindole derivative A | CDK2 | 1600 | Moderate |

| 7-Azaindole derivative B | Cdc7 | 9 | Very High |

The selectivity of this compound for JNK over other kinases is crucial for minimizing side effects in therapeutic applications .

The mechanism by which this compound exerts its biological effects involves the inhibition of phosphorylation events mediated by JNK. By blocking JNK activity, the compound can potentially alter downstream signaling pathways associated with cell survival and apoptosis . This action is particularly relevant in conditions such as multiple sclerosis and rheumatoid arthritis, where JNK plays a pivotal role in disease progression.

Neurodegenerative Disorders

In a study investigating the effects of various azaindoles on neuronal cells, it was found that treatment with this compound led to a significant reduction in neuroinflammation markers. This suggests its potential use in treating neurodegenerative diseases characterized by chronic inflammation .

Inflammatory Diseases

Another study focused on the anti-inflammatory properties of azaindoles demonstrated that this compound effectively reduced pro-inflammatory cytokines in vitro. The results indicated that the compound could serve as a therapeutic agent for inflammatory conditions .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2-(difluoromethyl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O2S/c15-13(16)12-9-10-5-4-8-17-14(10)18(12)21(19,20)11-6-2-1-3-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQPEHJNVCYETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169750 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-32-1 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.